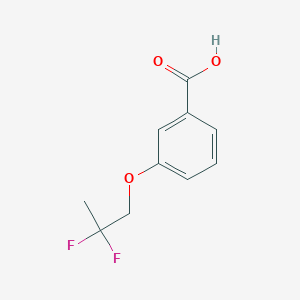

3-(2,2-Difluoropropoxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

3-(2,2-difluoropropoxy)benzoic acid |

InChI |

InChI=1S/C10H10F2O3/c1-10(11,12)6-15-8-4-2-3-7(5-8)9(13)14/h2-5H,6H2,1H3,(H,13,14) |

InChI Key |

FQMKDNNEDXTNFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC(=C1)C(=O)O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Difluoropropoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Target Compound Synthesis

A retrosynthetic analysis of 3-(2,2-difluoropropoxy)benzoic acid reveals that the most logical disconnection is at the ether bond. This C-O bond cleavage points to two primary building blocks: a functionalized benzoic acid derivative and a 2,2-difluoropropylating agent. This approach simplifies the synthesis into the preparation of these two key precursors and their subsequent coupling.

The primary disconnection strategy involves the formation of the ether linkage between the phenolic hydroxyl group of 3-hydroxybenzoic acid and an electrophilic 2,2-difluoropropyl species. This leads to two main synthetic pathways: the Williamson ether synthesis and the Mitsunobu reaction.

Synthesis of Essential Precursors and Building Blocks

The successful synthesis of this compound is contingent on the efficient preparation of its precursors.

Preparation of Functionalized Benzoic Acid Derivatives (e.g., 3-Hydroxybenzoic Acid)

3-Hydroxybenzoic acid is a crucial precursor, and several methods are established for its synthesis. One common industrial method involves the alkali fusion of sodium 3-sulfobenzoate at high temperatures (210-220 °C), followed by acidification. chemcess.com Another approach is the reduction of 3-nitrobenzoic acid esters to the corresponding amino compounds, which are then diazotized and hydrolyzed to the phenol (B47542). chemcess.com Oxidation of 3-methylphenol or 3-hydroxybenzaldehyde (B18108) also yields 3-hydroxybenzoic acid. chemcess.com For laboratory-scale synthesis, the sulfonation of benzoic acid followed by alkali fusion is a well-documented procedure. chemicalbook.comwikipedia.orggoogle.com

| Preparation Method for 3-Hydroxybenzoic Acid | Key Reagents | Typical Conditions | Purity |

| Alkali Fusion of Sodium 3-Sulfobenzoate | Sodium 3-sulfobenzoate, Alkali | 210-220 °C | High |

| Reduction of 3-Nitrobenzoic Acid Esters | 3-Nitrobenzoic acid ester, H2/Catalyst, NaNO2, H2SO4 | Catalytic hydrogenation, Diazotization, Hydrolysis | ~95% |

| Oxidation of 3-Methylphenol | 3-Methylphenol, Potassium permanganate | Alkaline solution | ~85% |

| Oxidation of 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde, Air, NaOH | Hot aqueous suspension | High |

| Sulfonation of Benzoic Acid and Alkali Fusion | Benzoic acid, Oleum, NaOH | Sulfonation, Alkali fusion | >99% google.com |

Synthesis of 2,2-Difluoropropylating Reagents (e.g., 2,2-Difluoropropyl Halides, Tosylates)

The synthesis of 2,2-difluoropropylating reagents, such as 2,2-difluoropropyl halides or tosylates, is another critical step. These reagents are typically prepared from precursors like 2,2-difluoropropan-1-ol. The alcohol can be synthesized through various fluorination techniques. The resulting alcohol can then be converted to a more reactive electrophile. For instance, treatment with a halogenating agent like thionyl chloride or phosphorus tribromide would yield the corresponding 2,2-difluoropropyl chloride or bromide. Alternatively, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would furnish 2,2-difluoropropyl tosylate, an excellent leaving group for nucleophilic substitution reactions.

Direct and Convergent Synthetic Routes via Etherification Reactions

With the precursors in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis and the Mitsunobu reaction are two powerful and widely used methods for this transformation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and reliable method for forming ethers. jk-sci.commasterorganicchemistry.comyoutube.combyjus.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 3-hydroxybenzoic acid (the nucleophile) with a 2,2-difluoropropyl halide or tosylate (the electrophile). jk-sci.commasterorganicchemistry.combyjus.com

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. chem-station.com The first step is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide. jk-sci.com This phenoxide then displaces the halide or tosylate from the 2,2-difluoropropylating reagent in an SN2 fashion. masterorganicchemistry.combyjus.com It is important to note that the carboxylate group of 3-hydroxybenzoic acid is less nucleophilic than the phenoxide and generally does not interfere with the reaction under these conditions.

| Parameter | Williamson Ether Synthesis |

| Reaction Type | SN2 Nucleophilic Substitution jk-sci.commasterorganicchemistry.com |

| Nucleophile | Alkoxide (deprotonated 3-hydroxybenzoic acid) byjus.com |

| Electrophile | Primary alkyl halide or tosylate (2,2-difluoropropyl derivative) masterorganicchemistry.combyjus.com |

| Base | NaH, KH, K2CO3 jk-sci.com |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) chem-station.com |

Mitsunobu Reaction Conditions

The Mitsunobu reaction offers an alternative and often milder method for ether synthesis, particularly when dealing with sensitive functional groups. wikipedia.orgtcichemicals.comorganic-chemistry.orgnih.gov This reaction converts an alcohol directly into an ether in the presence of a carboxylic acid, a phosphine (B1218219) (typically triphenylphosphine, PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

For the synthesis of this compound, the reaction would involve treating 3-hydroxybenzoic acid with 2,2-difluoropropan-1-ol in the presence of PPh3 and DEAD. The reaction proceeds through the formation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the phenoxide of the benzoic acid. tcichemicals.comorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 2,2-difluoropropan-1-ol. organic-chemistry.orgnih.gov The reaction is generally carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature. wikipedia.org For sterically hindered alcohols, using 4-nitrobenzoic acid can sometimes improve yields. orgsyn.org

| Parameter | Mitsunobu Reaction |

| Reaction Type | Redox Condensation nih.gov |

| Reactants | Alcohol (2,2-difluoropropan-1-ol), Acid/Nucleophile (3-hydroxybenzoic acid) wikipedia.org |

| Reagents | Triphenylphosphine (PPh3), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) wikipedia.org |

| Key Intermediate | Alkoxyphosphonium salt organic-chemistry.org |

| Solvent | Anhydrous aprotic (e.g., THF, DCM) wikipedia.org |

Catalytic Etherification Protocols

The primary route for the synthesis of this compound involves the catalytic etherification of a 3-hydroxybenzoic acid derivative with a 2,2-difluoropropyl electrophile. The most common and versatile method employed for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

In a typical procedure, the phenolic hydroxyl group of a protected 3-hydroxybenzoic acid (such as methyl 3-hydroxybenzoate) is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2,2-difluoropropyl derivative, which contains a good leaving group (e.g., halide or sulfonate). The use of a catalyst, often the base itself or a phase-transfer catalyst, is crucial for facilitating this reaction. The subsequent hydrolysis of the ester group yields the final product, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is essential for maximizing the yield and minimizing the formation of byproducts.

Solvent Effects and Temperature Control

The choice of solvent plays a pivotal role in the Williamson ether synthesis. masterorganicchemistry.com Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free, thus accelerating the SN2 reaction. chem-station.com

Table 1: Influence of Solvents on a Typical Williamson Ether Synthesis

| Solvent | Dielectric Constant (approx.) | General Effect on SN2 Reactions |

| Dimethylformamide (DMF) | 37 | Highly effective, promotes high reaction rates. |

| Acetonitrile (MeCN) | 36 | Good alternative, often used for its lower boiling point. |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | Very effective, but can be difficult to remove. |

| Tetrahydrofuran (THF) | 8 | Less polar, may result in slower reaction rates. |

Temperature control is also critical. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination if using a sterically hindered substrate or decomposition of reactants or products. For the synthesis of benzoic acid derivatives, moderate temperatures are typically employed to ensure a balance between reaction speed and selectivity. researchgate.net

Catalyst and Reagent Screening

The selection of appropriate catalysts and reagents is fundamental to the success of the synthesis. Key components to consider are the base, the leaving group on the electrophile, and any additional catalysts.

Base Selection: A variety of bases can be used to deprotonate the phenolic hydroxyl group. The strength of the base should be sufficient to generate the phenoxide without causing unwanted side reactions.

Table 2: Common Bases Used in Williamson Ether Synthesis

| Base | pKa of Conjugate Acid | Typical Conditions |

| Potassium Carbonate (K2CO3) | 10.3 | Mild base, often used in polar aprotic solvents. |

| Sodium Hydride (NaH) | 35 | Strong, non-nucleophilic base, provides irreversible deprotonation. |

| Sodium Hydroxide (NaOH) | 15.7 | Strong base, can be used with a phase-transfer catalyst. |

Leaving Group: The efficiency of the SN2 reaction is also dependent on the nature of the leaving group on the 2,2-difluoropropyl moiety. Good leaving groups are weak bases.

Halides: Bromides and iodides are excellent leaving groups and are commonly used.

Sulfonates: Tosylates (OTs) and mesylates (OMs) are also highly effective leaving groups. masterorganicchemistry.com

Catalyst Screening: In some cases, particularly with less reactive substrates, a catalyst may be employed to enhance the reaction rate. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be effective when using a biphasic system (e.g., aqueous NaOH and an organic solvent). For certain etherifications of phenols, copper-based catalysts have been shown to be effective. google.com

Pressure and Concentration Influence on Reaction Efficiency

For liquid-phase reactions such as the Williamson ether synthesis, pressure generally has a negligible effect on the reaction efficiency unless volatile reactants or solvents are used at temperatures above their boiling points.

The concentration of the reactants, however, has a direct impact on the reaction rate. As the Williamson ether synthesis is a bimolecular reaction, its rate is proportional to the concentration of both the phenoxide and the alkylating agent. Higher concentrations can lead to faster reaction times. However, excessively high concentrations may lead to solubility issues or an increase in side reactions. Therefore, optimizing the reactant concentrations is a key aspect of process development to achieve a balance between reaction efficiency and product purity. libretexts.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to chemical syntheses is of growing importance to minimize environmental impact. researchgate.net Key metrics for evaluating the "greenness" of a reaction include atom economy and the Environmental Factor (E-factor). rsc.orgworktribe.com

Evaluation of Atom Economy and Environmental Factor (E-factor)

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. francis-press.com

Hypothetical Reaction for Atom Economy Calculation: C₇H₆O₃ (3-Hydroxybenzoic acid) + C₃H₅BrF₂ (1-Bromo-2,2-difluoropropane) + NaOH → C₁₀H₁₀F₂O₃ (this compound) + NaBr + H₂O

Table 3: Theoretical Atom Economy Calculation

| Compound | Formula | Molar Mass ( g/mol ) |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 |

| 1-Bromo-2,2-difluoropropane | C₃H₅BrF₂ | 158.97 |

| Sodium Hydroxide | NaOH | 39.997 |

| Total Mass of Reactants | 337.087 | |

| This compound | C₁₀H₁₀F₂O₃ | 216.18 |

| Atom Economy | (216.18 / 337.087) * 100% | 64.13% |

Environmental Factor (E-factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. tudelft.nl

Table 4: Hypothetical E-factor Calculation

| Component | Mass (kg) |

| Inputs | |

| 3-Hydroxybenzoic acid | 138.12 |

| 1-Bromo-2,2-difluoropropane | 158.97 |

| Sodium Hydroxide | 40.00 |

| Solvent (e.g., DMF) | 1000.00 |

| Water (for workup) | 2000.00 |

| Acid (for neutralization) | 50.00 |

| Total Inputs | 3387.09 |

| Output | |

| This compound (assuming 85% yield) | 183.75 |

| Total Waste (Total Inputs - Mass of Product) | 3203.34 |

| E-factor (Total Waste / Mass of Product) | 17.43 |

This is a hypothetical calculation and the actual E-factor would depend on the specific process, including solvent recycling and actual yields.

An exploration of modern synthetic strategies for the chemical compound This compound reveals a strong emphasis on the integration of green chemistry principles. While specific research documenting the synthesis of this exact molecule under green conditions is not extensively published, the probable synthetic pathway, the Williamson ether synthesis, has been a significant focus for procedural and environmental improvements. The logical route to this compound involves the etherification of a 3-hydroxybenzoic acid derivative with a 2,2-difluoropropylating agent. This process is amenable to several green chemistry advancements, from the use of safer solvents to energy-efficient technologies and waste reduction strategies.

2 Development of Safer Solvents and Auxiliaries

The conventional Williamson ether synthesis, a cornerstone method for preparing ethers like this compound, often employs polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). numberanalytics.comwikipedia.org While effective, these solvents pose environmental and health risks. Green chemistry initiatives have spurred research into safer alternatives.

A significant advancement is the use of phase-transfer catalysis (PTC). This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often eliminating the need for hazardous, anhydrous organic solvents. jetir.org By using a phase-transfer catalyst, such as a quaternary ammonium salt, the alkoxide of a 3-hydroxybenzoic acid ester could be generated in an aqueous or biphasic system and react efficiently with the alkylating agent, thereby minimizing solvent-related waste and hazards. numberanalytics.comresearchgate.net

Furthermore, solvent-free reaction conditions represent a primary goal in green synthesis. Microwave-assisted, solvent-free Williamson ether syntheses have been successfully developed, often using a solid support like potassium carbonate as a mild base, which can be easily removed after the reaction. sid.ir Such methods are not only environmentally benign but also simplify product purification. The adoption of inherently safer solvents like toluene (B28343) or even water, where applicable, further aligns the synthesis with green principles. chemistrytalk.orgmdpi.comrsc.org

| Method | Conventional Solvents | Greener Alternatives | Key Advantages of Greener Solvents |

| Williamson Ether Synthesis | DMF, DMSO, Acetonitrile numberanalytics.comwikipedia.org | Water, Toluene, Solvent-Free Conditions, Biphasic systems with PTC researchgate.netsid.irchemistrytalk.org | Reduced toxicity, lower environmental impact, simplified workup, potential for catalyst recycling. |

3 Design for Energy Efficiency: Microwave-Assisted and Ultrasound-Assisted Synthesis

To combat the high energy consumption of traditional reflux heating over long periods, microwave and ultrasound irradiation have emerged as powerful tools for energy-efficient synthesis. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the Williamson ether synthesis. benthamdirect.com The direct and uniform heating of the reaction mixture can reduce reaction times from many hours to mere minutes. sid.ir For the synthesis of an aryl ether like this compound, this would involve reacting a 3-hydroxybenzoic acid ester with a suitable 2,2-difluoropropyl derivative. Microwave-assisted protocols often result in higher yields and cleaner reactions compared to conventional heating. benthamscience.com Efficient syntheses have been performed under solvent-free conditions or in green solvents, further enhancing the environmental credentials of the process. sid.irbenthamdirect.com

Ultrasound-Assisted Synthesis: Ultrasonic irradiation provides another non-conventional energy source that promotes chemical reactions through acoustic cavitation. This method has been successfully applied to the Williamson ether synthesis, proving to be an efficient and ecologically valuable route. rsc.org A key benefit is its ability to facilitate reactions effectively, often without the need for auxiliary substances like phase-transfer catalysts. researchgate.netcapes.gov.br Research has also explored the synergistic effects of simultaneous microwave and ultrasound irradiation, which can further enhance reaction rates and efficiency. rsc.orgresearchgate.net

| Energy Source | Typical Reaction Time (Williamson Ether Synthesis) | Key Advantages |

| Conventional Heating | 1–8 hours wikipedia.org | Well-established and understood. |

| Microwave Irradiation | 5–75 minutes sid.ir | Rapid heating, reduced reaction time, increased yields, enables solvent-free reactions. sid.ir |

| Ultrasound Irradiation | Variable, often shorter than conventional | Enhanced mixing, can eliminate need for PTC, energy efficient. researchgate.net |

4 Strategies for Waste Minimization and Renewable Feedstock Utilization

A core tenet of green chemistry is the reduction of waste and the use of renewable resources.

Waste Minimization: Strategies for minimizing waste in the synthesis of this compound are intrinsically linked to the choice of solvents and catalysts. As mentioned, solvent-free microwave synthesis stands out as a prime example of waste reduction at the source. sid.irresearchgate.net The use of phase-transfer catalysis in aqueous media also significantly cuts down on organic solvent waste. jetir.orgresearchgate.net Another innovative approach is the development of reusable catalysts. For instance, a catalyst derived from waste banana peels has been effectively used in microwave-assisted Williamson ether synthesis, demonstrating how waste products can be upcycled into valuable chemical tools. benthamdirect.combenthamscience.com

Renewable Feedstock Utilization: The precursors for this compound are typically derived from petrochemical sources. However, significant progress has been made in producing key aromatic building blocks from renewable feedstocks. Research has demonstrated the synthesis of benzoic acid and 4-hydroxybenzoic acid from bio-based L-phenylalanine and L-tyrosine, respectively, using engineered multi-enzyme cascades in microorganisms like Escherichia coli. nih.gov While this work does not directly yield the 3-hydroxy isomer required for this specific synthesis, it establishes a vital proof-of-concept for producing the core benzoic acid structure from renewable resources. The other key precursor, 2,2-difluoropropanol (B1317334) or a related derivative, remains a product of conventional chemical synthesis. The broader field of oleochemistry, which uses fats and oils as feedstock, is also a promising avenue for replacing petrochemicals, though specific pathways to this compound are not yet established. researchgate.net

5 Reduction of Derivative Steps and Protecting Group Chemistry

The "atom economy" of a synthesis can be significantly diminished by the use of protecting groups, which add steps for their introduction and subsequent removal. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 3 2,2 Difluoropropoxy Benzoic Acid

Elucidation of Reaction Pathways During the Formation of 3-(2,2-Difluoropropoxy)benzoic Acid

The synthesis of this compound can be approached through several synthetic routes. A common and logical pathway involves the etherification of a suitably protected 3-hydroxybenzoic acid derivative, followed by deprotection. The key bond formation is the ether linkage.

A prevalent method for forming the ether bond is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The typical steps are:

Deprotonation: A precursor, such as methyl 3-hydroxybenzoate, is treated with a base (e.g., sodium hydride, NaH) to deprotonate the phenolic hydroxyl group. This generates a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting sodium methyl 3-hydroxybenzoate then acts as a nucleophile, attacking an electrophilic alkylating agent like 2,2-difluoropropyl tosylate or a similar compound with a good leaving group. The attack occurs at the carbon atom bearing the leaving group.

Ester Hydrolysis: The final step involves the hydrolysis of the methyl ester group to the carboxylic acid, typically under acidic or basic conditions, to yield the final product, this compound.

The mechanism is a concerted process where the nucleophile attacks as the leaving group departs, inverting the stereochemistry at the electrophilic carbon if it were chiral. However, in the case of 2,2-difluoropropyl tosylate, the carbon under attack is not a stereocenter.

An alternative, though less common, synthetic strategy could involve the nitration of a precursor like 3-fluoro-2-substituted benzoic acid, followed by a series of transformations. researchgate.net However, the Williamson ether synthesis remains a more direct and widely applicable method for this type of structure.

Kinetic Studies of Key Synthetic Steps

Kinetic studies are essential for understanding reaction rates and optimizing conditions. For the proposed synthesis of this compound via the Williamson ether synthesis, the key ether-forming step is governed by the principles of SN2 reactions.

Rate Law: Rate = k[phenoxide][alkylating agent]

Where 'k' is the rate constant. The rate is influenced by several factors:

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

Leaving Group: A better leaving group (e.g., tosylate, triflate) will increase the reaction rate.

Steric Hindrance: While there is some steric bulk from the gem-difluoro group, the reaction occurs at a primary carbon, so it is generally favorable.

The table below illustrates the theoretical relationship between reactant concentrations and the initial reaction rate for this SN2 step, assuming constant temperature and solvent conditions.

| Experiment | [Phenoxide] (mol/L) | [Alkylating Agent] (mol/L) | Relative Initial Rate |

| 1 | 0.1 | 0.1 | 1 |

| 2 | 0.2 | 0.1 | 2 |

| 3 | 0.1 | 0.2 | 2 |

| 4 | 0.2 | 0.2 | 4 |

This is a representative table based on the principles of second-order kinetics.

Mechanistic Studies of Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous transformations. libretexts.orgslideshare.net These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group is either protonated or converted into a better leaving group to facilitate the attack of a nucleophile. libretexts.orgopenstax.org

Fischer Esterification: This acid-catalyzed reaction converts a carboxylic acid and an alcohol into an ester.

Mechanism:

Protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄) activates the carbonyl carbon towards nucleophilic attack. openstax.org

The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group.

Deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the final ester product. libretexts.org

Conversion to Acyl Chlorides: Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids into more reactive acyl chlorides.

Mechanism:

The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion.

This forms a chlorosulfite intermediate, which is a much better leaving group than -OH. openstax.org

The chloride ion released in the first step acts as a nucleophile, attacking the carbonyl carbon. libretexts.org

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. libretexts.orgyoutube.com

Conversion to Amides: Direct reaction with an amine is difficult due to acid-base neutralization. libretexts.org However, the conversion can be achieved by heating the ammonium (B1175870) carboxylate salt or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Mechanism (with DCC):

The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group.

The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate.

The tetrahedral intermediate collapses, displacing the dicyclohexylurea byproduct and forming the amide. openstax.org

| Transformation | Reagent(s) | Product | Key Mechanistic Feature |

| Esterification | Alcohol, Acid Catalyst | Ester | Acid-catalyzed nucleophilic acyl substitution openstax.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Conversion of -OH to a better leaving group libretexts.org |

| Amide Formation | Amine, DCC | Amide | Activation of the carboxyl group by a coupling agent openstax.org |

Investigation of Reaction Mechanisms Involving the Difluoropropoxy Side Chain and Aromatic Ring

Aromatic Ring Reactions: The reactivity of the benzene (B151609) ring is governed by the directing effects of its substituents. In this compound, there are two substituents to consider:

-COOH (Carboxylic Acid): A deactivating, meta-directing group due to its electron-withdrawing nature. uoanbar.edu.iq

-OCH₂CF₂CH₃ (Difluoropropoxy): An activating, ortho, para-directing group due to the lone pair of electrons on the oxygen atom that can be donated to the ring through resonance. libretexts.org

In electrophilic aromatic substitution (EAS) reactions like nitration or halogenation, the directing effects of these two groups are in opposition. masterorganicchemistry.com The powerful activating effect of the ether group typically dominates the deactivating effect of the carboxylic acid. libretexts.org Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the difluoropropoxy group (positions 2, 4, and 6). Position 4 is also meta to the carboxyl group, making it a highly likely site for substitution.

Mechanism of Nitration:

Generation of the electrophile (NO₂⁺): Nitric acid is protonated by sulfuric acid, followed by the loss of water to form the highly electrophilic nitronium ion (NO₂⁺). uoanbar.edu.iq

Nucleophilic attack: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Difluoropropoxy Side Chain Reactions: The difluoropropoxy side chain is generally robust and unreactive under many conditions due to the high strength of the C-F bonds. The gem-difluoro group is chemically inert. Reactions involving this chain are less common but could potentially occur under forcing conditions or via radical pathways. For instance, photocatalytic methods have been developed for reactions involving fluoroalkyl groups, often proceeding through fluoroalkyl radical intermediates. nih.govmdpi.com However, for this compound, such reactions are not standard transformations and would require specific, highly reactive reagents and conditions.

Advanced Spectroscopic and Structural Elucidation of 3 2,2 Difluoropropoxy Benzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the 3-(2,2-Difluoropropoxy)benzoic acid structure is assembled.

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments and their neighboring atoms. In this compound, the aromatic protons, the propoxy chain protons, and the acidic proton of the carboxylic acid all resonate at characteristic chemical shifts.

The aromatic region is expected to display four distinct signals corresponding to the protons on the disubstituted benzene (B151609) ring. The protons ortho and para to the electron-withdrawing carboxylic acid group will be deshielded and appear at higher chemical shifts, while the proton ortho to the electron-donating alkoxy group will be more shielded. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to hydrogen bonding and exchange phenomena.

The propoxy side chain will exhibit two key signals. The methylene (B1212753) (-OCH₂-) protons adjacent to the oxygen atom will appear as a triplet, coupled to the methyl protons. The methyl (-CH₃) protons at the terminus of the propoxy group will present as a triplet, coupled to the methylene protons. The presence of the two fluorine atoms on the adjacent carbon will further influence the chemical shifts and may introduce long-range coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10.0 | Broad Singlet | - |

| Ar-H | 7.2 - 8.0 | Multiplets | - |

| -OCH₂- | ~4.2 | Triplet | ~7 |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with their exact shifts influenced by the substituents. The carbon atom attached to the carboxylic acid group (C1) and the carbon bearing the propoxy group (C3) will have distinct chemical shifts from the other aromatic carbons.

The carbons of the propoxy chain will also be clearly identifiable. The carbon atom bonded to the two fluorine atoms (-CF₂-) will exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The methylene carbon (-OCH₂-) and the methyl carbon (-CH₃) will also have predictable chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 |

| C-O (Aromatic) | 158 |

| C-COOH (Aromatic) | 132 |

| C-H (Aromatic) | 115 - 130 |

| C-F₂ | 124 (triplet) |

| -OCH₂- | 65 |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will likely appear as a triplet due to coupling with the adjacent methyl protons. The chemical shift will be characteristic of a difluoroalkane moiety.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the coupling between the methylene and methyl protons of the propoxy chain and help to trace the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing correlations between protons that are close in space but not necessarily scalar-coupled.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The Infrared (IR) spectrum of this compound will be dominated by several key absorptions. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ will be indicative of the C=O (carbonyl) stretching vibration. The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1320-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions, typically in the 1100-1000 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, will also provide valuable information. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substitution pattern.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1000-1320 | Variable | Strong (IR) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₀F₂O₃), the calculated exact mass can be compared to the experimentally measured mass with a high degree of confidence.

Beyond the molecular ion peak, the fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) would be expected.

Cleavage of the ether bond: Fragmentation at the ether linkage could result in ions corresponding to the difluoropropoxy cation or the benzoyl cation.

Loss of fluorine: Stepwise loss of fluorine atoms from the propoxy chain could also be observed.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for benzoic acids.

By analyzing these characteristic fragments, the connectivity of the molecule can be further corroborated, providing a final layer of confirmation to the structural elucidation.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis4.4.1. Determination of Unit Cell Parameters and Space Group4.4.2. Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without access to the raw crystallographic data, which would typically be found in dedicated databases such as the Cambridge Structural Database (CSD) or as supplementary information in peer-reviewed chemical science journals, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research will be conducted, and this article will be updated should the crystallographic data for this compound become available in the public domain.

Computational Chemistry and Theoretical Modeling of 3 2,2 Difluoropropoxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized molecular geometries and vibrational frequencies. researchgate.net These calculations are fundamental in understanding the stability and structure of 3-(2,2-difluoropropoxy)benzoic acid.

Theoretical studies on similar substituted benzoic acids have demonstrated that computational methods can accurately predict geometric parameters. dergipark.org.tr The agreement between calculated and experimental data for related compounds suggests that DFT provides a reliable framework for understanding the structural aspects of this compound. mdpi.com For instance, in studies of other benzoic acid derivatives, the calculated geometric structures obtained through DFT methods have been shown to be compatible with experimental findings. dergipark.org.tr

Conformational Analysis and Potential Energy Surfaces of the Difluoropropoxy Group

In related systems, such as other substituted benzoic acids, it has been found that different conformers can exist, and their relative stability can be assessed using computational methods. ucl.ac.uk For example, in some substituted benzoic acids, two different conformers have been identified in solution. ucl.ac.uk The potential energy surface can be mapped to understand the energy barriers between different conformations, providing insights into the dynamic behavior of the difluoropropoxy group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For similar benzoic acid derivatives, DFT calculations have been used to compute these shifts, which are crucial for structural elucidation. nih.gov

IR Frequencies: The vibrational frequencies (IR spectra) of molecules can also be calculated. For substituted benzoic acids, DFT methods have been successfully used to assign the fundamental vibrational frequencies based on the potential energy distribution. researchgate.net The comparison between calculated and experimental IR spectra helps in confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. nih.gov These simulations can provide a deeper understanding of how the solvent influences the conformation and properties of the molecule. nih.gov

MD simulations have been used to study the self-association of substituted benzoic acids in various solvents, revealing how hydrogen bonding and solvent interactions affect their behavior. ucl.ac.uk For instance, simulations can show whether the molecules exist as monomers, dimers, or other aggregates in solution. ucl.ac.uk This information is critical for understanding the compound's behavior in different chemical environments.

Quantum Chemical Descriptors for Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that help in predicting the reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comaimspress.com A large energy gap suggests high stability and low reactivity. mdpi.com For various benzoic acid derivatives, HOMO-LUMO analysis has been performed to understand their electronic properties and reactivity. nih.govresearchgate.net The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. aimspress.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

Electrostatic Potential (ESP) Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. youtube.com The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com

Electrophilic and Nucleophilic Sites: The negative regions on the ESP map indicate sites that are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.net For benzoic acid derivatives, the ESP map can highlight the reactivity of the carboxylic acid group and the aromatic ring. ucl.ac.uk

Hydrogen Bonding: ESP maps are also useful for identifying potential hydrogen bond donors and acceptors, which is particularly relevant for the carboxylic acid functionality. researchgate.net

The analysis of ESP maps for related benzoic acid compounds has provided insights into their intermolecular interactions and chemical reactivity. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

The Fukui function is a key descriptor in conceptual density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. semanticscholar.org Consequently, it can predict the most probable locations for nucleophilic and electrophilic attacks.

For an electrophilic attack (a reaction with a species seeking an electron-rich center), the relevant Fukui function, denoted as f⁻, identifies sites that are most susceptible to losing an electron. Conversely, for a nucleophilic attack (a reaction with a species that donates electrons), the f⁺ function highlights the sites most likely to accept an electron. semanticscholar.org

While specific computational data for this compound is not publicly available, we can predict the general trends based on the electronic nature of its constituent groups. The benzoic acid ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid group. This deactivation is most pronounced at the ortho and para positions. The 3-(2,2-Difluoropropoxy) group, with its electronegative fluorine atoms, is also expected to be electron-withdrawing through the inductive effect (-I effect). This would further deactivate the aromatic ring.

However, the oxygen atom in the propoxy linker possesses lone pairs that can be donated to the ring via resonance (+R effect), which would direct electrophilic attack to the ortho and para positions relative to the substituent. In the case of this compound, this would be positions 2, 4, and 6. The strong inductive effect of the two fluorine atoms would likely diminish the electron-donating resonance effect of the oxygen.

A theoretical calculation of the Fukui functions would provide precise, quantitative data on the most reactive sites. The condensed Fukui functions for each atom in the molecule would allow for a rank-ordering of their susceptibility to attack.

Table 1: Predicted Fukui Function Analysis for this compound

| Atomic Site | Predicted Susceptibility to Electrophilic Attack (f⁻) | Predicted Susceptibility to Nucleophilic Attack (f⁺) | Rationale |

| C1 (Carboxylic Acid Carbon) | Low | High | The carbonyl carbon is electron-deficient and a prime site for nucleophilic attack. |

| C2 | Moderate | Low | Ortho to the carboxylic acid, deactivated. Potentially activated by the propoxy group. |

| C3 (Propoxy-substituted Carbon) | Low | Low | Directly attached to the substituent. |

| C4 | High | Low | Para to the carboxylic acid, deactivated. Potentially activated by the propoxy group. |

| C5 | Moderate | Low | Meta to the carboxylic acid, less deactivated. |

| C6 | High | Low | Ortho to the carboxylic acid, deactivated. Potentially activated by the propoxy group. |

| Oxygen (Carbonyl) | Low | High | The electronegative oxygen atom is a site for nucleophilic interaction. |

| Oxygen (Ether) | Moderate | Low | Lone pairs can participate in resonance, making it a potential site for electrophilic interaction. |

| Fluorine Atoms | Low | Low | Highly electronegative, not prone to electrophilic attack. |

Note: This table is based on established principles of electronic effects and is predictive in nature. Actual values would require specific DFT calculations.

Investigation of the Impact of Fluorine Substituents on Aromaticity and Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. nih.gov In this compound, the two fluorine atoms on the propyl group exert a strong influence on the electronic environment of the entire molecule.

The primary mechanism of influence is the strong electron-withdrawing inductive effect (-I effect) of fluorine, the most electronegative element. nih.gov This effect is transmitted through the sigma bonds, pulling electron density away from the aromatic ring and the carboxylic acid group. This has several consequences for the molecule's aromaticity and reactivity.

Impact on Aromaticity:

Aromaticity is a measure of the cyclic delocalization of π-electrons in a ring system, which leads to enhanced stability. The electron-withdrawing nature of the difluoropropoxy group is expected to decrease the electron density within the benzene (B151609) ring. This reduction in π-electron density can lead to a decrease in aromaticity. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to quantify these changes. A less aromatic ring is generally more susceptible to reactions that disrupt the π-system.

Impact on Reactivity:

The reactivity of the benzoic acid moiety is also significantly affected. The acidity of the carboxylic acid is expected to be enhanced by the presence of the fluorine atoms. The electron-withdrawing -I effect of the difluoropropoxy group helps to stabilize the resulting carboxylate anion after deprotonation, thereby lowering the pKa of the acid compared to unsubstituted benzoic acid.

Table 2: Predicted Impact of the 2,2-Difluoropropoxy Group on the Properties of Benzoic Acid

| Property | Predicted Effect | Rationale |

| Acidity (pKa) | Decrease (Increased Acidity) | The electron-withdrawing -I effect of the fluorine atoms stabilizes the conjugate base (carboxylate anion). |

| Aromaticity (HOMA, NICS) | Decrease | Reduction of π-electron density in the benzene ring due to the -I effect of the substituent. |

| Reactivity towards Electrophiles | Decrease (Deactivation) | The combined electron-withdrawing effects of the carboxylic acid and the difluoropropoxy group reduce the nucleophilicity of the aromatic ring. |

| Regioselectivity of Electrophilic Attack | Ortho, Para-directing (relative to the propoxy group) | The resonance effect (+R) of the ether oxygen, although weakened, would direct incoming electrophiles to positions 2, 4, and 6. |

Note: This table presents predicted trends based on fundamental principles of organic chemistry. Quantitative validation would necessitate dedicated computational studies.

Chemical Reactivity and Transformations of 3 2,2 Difluoropropoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.

Esterification is a common reaction of carboxylic acids, including 3-(2,2-difluoropropoxy)benzoic acid, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The most widely used method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). scienceready.com.auiajpr.com The reaction is reversible, and to drive it towards the product side, water is usually removed as it is formed. scienceready.com.augoogle.com

For larger or more complex alcohols where an excess cannot be easily used, heating the mixture under reflux is necessary to reach equilibrium. The resulting ester can then be separated by fractional distillation. chemguide.co.uk The rate of esterification can be influenced by the steric bulk of both the carboxylic acid and the alcohol.

General Reaction Scheme for Fischer Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺ catalyst)

For substrates sensitive to strong acids, alternative methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is typically not efficient and requires high temperatures. More commonly, the carboxylic acid is first "activated" to increase its reactivity towards the amine.

One approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride (see section 6.1.4), which then readily reacts with an amine. Alternatively, a wide array of modern peptide coupling reagents can be used for direct amidation under mild conditions. uni-kiel.debachem.com These reagents are particularly crucial in peptide synthesis to form amide (peptide) bonds without racemization. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bachem.compeptide.com

Onium Salts (Phosphonium and Aminium/Uronium) : Reagents like BOP, PyBOP, HBTU, and HATU are highly efficient and lead to rapid coupling with minimal side reactions. bachem.compeptide.comsigmaaldrich.com For example, HBTU and TBTU are popular for both solid-phase and solution synthesis. bachem.com

The choice of reagent and conditions can depend on the specific amine and the presence of other functional groups. For instance, electron-withdrawing groups on the benzoic acid can accelerate the condensation reaction with an amine. researchgate.net The use of boric acid as a catalyst for the dehydrative amidation of benzoic acids with aromatic amines has also been reported as a simple and effective method. researchgate.net

The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, 3-(2,2-difluoropropoxy)benzyl alcohol, or, with more difficulty, the aldehyde, 3-(2,2-difluoropropoxy)benzaldehyde.

Reduction to Alcohols: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for reducing carboxylic acids to primary alcohols. chemguide.co.uknih.gov The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk

R-COOH + LiAlH₄ (in ether) → R-CH₂OH (after H₃O⁺ workup)

Catalytic hydrogenation can also be employed, though it often requires harsh conditions like high pressures and temperatures. nih.gov More recently, methods using manganese(I) catalysts with silanes as the reducing agent have been developed for this conversion under milder conditions. nih.gov

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more easily reduced than the starting carboxylic acid. chemguide.co.ukmdma.ch Therefore, direct reduction requires carefully chosen reagents and conditions. One common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or ester, which can then be reduced to an aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H). mdma.chncert.nic.in Another approach is the Rosenmund reduction, which involves the catalytic hydrogenation of an acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate). ncert.nic.in

Direct conversion of carboxylic acids to aldehydes is less common but can be achieved. For example, activating the carboxylic acid with 2-chloro-4,6-dimethoxy mdma.chsciencemadness.orggoogle.comtriazine followed by catalytic hydrogenation can yield the aldehyde, although over-reduction to the alcohol remains a competing reaction, especially for aromatic carboxylic acids. mdma.ch

The conversion of this compound to its corresponding acid halide, most commonly the acid chloride, is a key step for synthesizing other derivatives like esters and amides under mild conditions. The most frequently used reagent for this transformation is thionyl chloride (SOCl₂) . sciencemadness.orggoogle.comdoubtnut.com

The reaction involves heating the carboxylic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. doubtnut.com

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Other chlorinating agents that can be used include phosphorus pentachloride (PCl₅) and oxalyl chloride. sciencemadness.orgchemicalbook.com Phosphorus pentachloride reacts vigorously with benzoic acid to form benzoyl chloride. prepchem.com Oxalyl chloride is also highly effective and is often used in dichloromethane (B109758) with a DMF catalyst. chemicalbook.com The resulting acid chloride is typically purified by distillation under reduced pressure. google.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, such as nitration and halogenation. The position of substitution is directed by the two existing substituents: the carboxylic acid (-COOH) and the 3-(2,2-difluoropropoxy) group (-OCH₂(CF₂)CH₃).

The carboxylic acid group is a deactivating, meta-directing group. youtube.comvedantu.comquora.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it (C5).

When both groups are considered, the powerful meta-directing influence of the carboxylic acid group dominates. Therefore, electrophilic substitution is expected to occur at the position that is meta to the -COOH group and ortho or para to the -OCH₂(CF₂)CH₃ group. The primary site of substitution will be C5, which is meta to the carboxyl group and ortho to the difluoropropoxy group. Substitution at C2 or C4 (ortho and para to the carboxyl group, respectively) is highly disfavored.

Nitration: Nitration of benzoic acid is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Due to the deactivating nature of the carboxyl group, the reaction requires heating. truman.edu The nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. vedantu.comtruman.edu

For this compound, the combined deactivating effects of both substituents would make nitration even more difficult than for benzoic acid itself, likely requiring more forcing conditions (higher temperatures or stronger nitrating agents). The major product expected is 3-(2,2-difluoropropoxy)-5-nitrobenzoic acid .

Halogenation: Halogenation of aromatic rings like benzene typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination. wikipedia.orgscience-revision.co.uk The catalyst polarizes the halogen molecule, making it a stronger electrophile. science-revision.co.uk

Similar to nitration, the carboxyl group deactivates the ring towards halogenation and directs the incoming halogen to the meta position. youtube.com For this compound, halogenation is expected to be sluggish and yield the 5-halo-substituted product, for example, 5-bromo-3-(2,2-difluoropropoxy)benzoic acid upon reaction with Br₂ and FeBr₃. The deactivating nature of both substituents makes the reaction challenging. wikipedia.org

Sulfonation and Acylation

Electrophilic aromatic substitution reactions, such as sulfonation and acylation, on the benzene ring of this compound are influenced by the directing effects of the existing substituents. The carboxylic acid at position 1 is a deactivating group, which slows down the rate of electrophilic attack and directs incoming electrophiles to the meta position (positions 3 and 5). egpat.comnumberanalytics.comlibretexts.org In contrast, the 2,2-difluoropropoxy group at position 3 is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the alkoxy group).

Given the substitution pattern of this compound, the positions ortho and para to the activating 2,2-difluoropropoxy group are positions 2, 4, and 6. The position meta to the deactivating carboxylic acid group is position 5. Therefore, the directing effects of the two groups are cooperative in directing substitution to position 5 (meta to the carboxyl group and ortho to the alkoxy group). However, steric hindrance from the adjacent 2,2-difluoropropoxy group might influence the accessibility of this position. The positions ortho to the carboxyl group (positions 2 and 6) are activated by the alkoxy group, but potentially deactivated by the adjacent carboxyl group. Position 4 is para to the alkoxy group and is also expected to be activated. The outcome of sulfonation and acylation reactions will therefore depend on the specific reaction conditions and the relative strengths of these directing effects.

Sulfonation:

Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). The reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. For this compound, the substitution pattern would be a result of the combined directing influences of the existing substituents.

Acylation:

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. libretexts.orgdoubtnut.comstackexchange.comreddit.com The presence of the deactivating carboxylic acid group on this compound would likely inhibit intermolecular Friedel-Crafts acylation. Intramolecular acylation, if a suitable precursor were used, might be possible under forcing conditions.

Transformations of the 2,2-Difluoropropoxy Side Chain

The 2,2-difluoropropoxy side chain offers sites for chemical modification, primarily at the ether linkage and potentially at the geminal difluoride moiety, although the latter is generally less reactive.

Cleavage and Modification of the Ether Linkage

The ether bond in this compound can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism of cleavage, either Sₙ1 or Sₙ2, depends on the nature of the carbon atoms attached to the ether oxygen. libretexts.org In this case, the ether is an aryl alkyl ether. Cleavage of the C(aryl)-O bond is generally difficult. Therefore, the reaction will likely proceed via cleavage of the O-C(alkyl) bond.

The reaction would be initiated by protonation of the ether oxygen by the strong acid. Following this, a nucleophilic attack by the halide ion (Br⁻ or I⁻) would occur on the carbon of the 2,2-difluoropropyl group. Given that this is a secondary carbon, the reaction could proceed via an Sₙ2 or Sₙ1 mechanism, though the presence of the electron-withdrawing fluorine atoms might disfavor the formation of a carbocation intermediate, suggesting an Sₙ2 pathway is more likely. The products of this cleavage would be 3-hydroxybenzoic acid and 1-halo-2,2-difluoropropane.

Table 1: Predicted Products of Ether Cleavage

| Reactant | Reagent | Predicted Products |

| This compound | HBr (excess) | 3-Hydroxybenzoic acid, 1-bromo-2,2-difluoropropane |

| This compound | HI (excess) | 3-Hydroxybenzoic acid, 1-iodo-2,2-difluoropropane |

Reactions Involving the Geminal Difluoride Moiety

The geminal difluoride moiety (CF₂) is known for its high chemical stability and is generally unreactive under many standard organic reaction conditions. nih.gov The strong carbon-fluorine bonds are difficult to break. However, under specific and often harsh conditions, or with specialized reagents, reactions involving this group could be envisaged.

Reactions such as reductive defluorination are unlikely without potent reducing agents and specific catalytic systems. The C-F bonds are generally resistant to nucleophilic attack. The presence of the two fluorine atoms does make the adjacent C-H bonds on the methyl group slightly more acidic, but deprotonation would require a very strong base.

Synthesis and Characterization of Structural Analogues and Derivatives of 3 2,2 Difluoropropoxy Benzoic Acid

Systematic Modifications of the Aromatic Ring Substitution Pattern

The properties of 3-(2,2-difluoropropoxy)benzoic acid can be significantly altered by changing the substitution pattern on the aromatic ring. This includes creating positional isomers and introducing additional substituents.

Furthermore, the introduction of additional substituents onto the benzene (B151609) ring can lead to a wide array of new derivatives. These substituents can be either electron-donating or electron-withdrawing, which can in turn affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. For instance, the addition of a nitro group would be expected to increase the acidity of the benzoic acid, while an amino group would decrease it. The synthesis of such compounds can be achieved through electrophilic aromatic substitution reactions on the this compound core or by starting with an already substituted benzoic acid and then introducing the 2,2-difluoropropoxy group. A study on the positional isomerism of other benzoic acid derivatives has shown that the location and type of substituent have a significant influence on the compound's antibacterial activity, highlighting the importance of exploring these structural modifications. nih.gov

Below is a table summarizing potential modifications to the aromatic ring:

| Compound Name | Modification | Potential Synthetic Precursors | Key Structural Feature |

| 2-(2,2-Difluoropropoxy)benzoic acid | Positional Isomer | 2-Hydroxybenzoic acid, 2,2-difluoropropyl halide | Ortho-substituted alkoxy group |

| 4-(2,2-Difluoropropoxy)benzoic acid | Positional Isomer | 4-Hydroxybenzoic acid, 2,2-difluoropropyl halide | Para-substituted alkoxy group |

| 5-Nitro-3-(2,2-difluoropropoxy)benzoic acid | Additional Substituent | This compound, Nitrating agent | Electron-withdrawing nitro group |

| 5-Amino-3-(2,2-difluoropropoxy)benzoic acid | Additional Substituent | 5-Nitro-3-(2,2-difluoropropoxy)benzoic acid | Electron-donating amino group |

| 4-Fluoro-3-(2,2-difluoropropoxy)benzoic acid | Additional Substituent | 4-Fluoro-3-hydroxybenzoic acid, 2,2-difluoropropyl halide | Additional fluorine substituent |

Variations in the Alkoxy Chain Length and Fluorination Pattern

Altering the length of the alkoxy chain and the degree of fluorination provides another avenue for creating novel analogues. These changes can impact the lipophilicity and metabolic stability of the molecule.

For example, analogues with a monofluorinated or trifluorinated propoxy chain could be synthesized. The synthesis of trifluorinated analogues, such as those with a 2,2,2-trifluoroethoxy group, has been described in the literature, often involving the reaction of a phenol (B47542) with a trifluoroethylating agent. google.comgoogle.com A similar approach could be envisioned for creating a 3-(2,2,2-trifluoropropoxy)benzoic acid. Monofluorinated analogues could potentially be synthesized from the corresponding monofluoro-propanol.

Varying the chain length, for instance by synthesizing ethoxy or butoxy analogues, would also be a valuable modification. These changes would likely be achieved by reacting 3-hydroxybenzoic acid with the appropriately fluorinated alkyl halide of the desired chain length.

The table below outlines some possible variations in the alkoxy chain:

| Compound Name | Modification | Potential Synthetic Approach | Key Structural Feature |

| 3-(2-Fluoropropoxy)benzoic acid | Monofluorinated Analogue | Reaction of 3-hydroxybenzoic acid with 2-fluoropropyl halide | Single fluorine on the propoxy chain |

| 3-(2,2,2-Trifluoropropoxy)benzoic acid | Trifluorinated Analogue | Reaction of 3-hydroxybenzoic acid with 2,2,2-trifluoropropyl halide | Trifluoromethyl group on the propoxy chain |

| 3-(2,2-Difluoroethoxy)benzoic acid | Shorter Alkoxy Chain | Reaction of 3-hydroxybenzoic acid with 2,2-difluoroethyl halide | Difluoroethoxy group |

| 3-(2,2-Difluorobutoxy)benzoic acid | Longer Alkoxy Chain | Reaction of 3-hydroxybenzoic acid with 2,2-difluorobutyl halide | Difluorobutoxy group |

Diversification of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, such as esters, amides, and nitriles. This diversification can lead to compounds with different chemical and physical properties.

Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com Alternatively, the benzoic acid can be converted to the more reactive benzoyl chloride, which then readily reacts with an alcohol to form the ester. organic-chemistry.org

Amides can be prepared by reacting the carboxylic acid with an amine using a coupling agent, or by reacting the corresponding benzoyl chloride with an amine. google.commdpi.com A wide range of amines can be used to generate a library of amide derivatives.

Nitriles , such as 3-(2,2-difluoropropoxy)benzonitrile, are also important derivatives. bldpharm.com These can be synthesized from the corresponding amide by dehydration or from an aryl halide via cyanation.

The conversion of the carboxylic acid to the benzoyl chloride is a key step in the synthesis of many of these derivatives. This is typically achieved by reacting the benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.comyoutube.com

The following table summarizes the diversification of the carboxylic acid functional group:

| Derivative Type | General Structure | Potential Synthetic Route | Key Reagents |

| Ester | R-COOR' | Esterification of the carboxylic acid | Alcohol, Acid catalyst |

| Amide | R-CONR'R'' | Amidation of the carboxylic acid | Amine, Coupling agent |

| Nitrile | R-CN | Dehydration of the primary amide | Dehydrating agent |

| Benzoyl Chloride | R-COCl | Chlorination of the carboxylic acid | Thionyl chloride, Oxalyl chloride |

Exploration of Structure-Reactivity Relationship (SRR) in New Derivatives

The systematic modifications described in the previous sections allow for the exploration of structure-reactivity relationships (SRR). By correlating the structural changes with the resulting chemical reactivity, a deeper understanding of the molecule's behavior can be gained.

The electronic nature of substituents on the aromatic ring has a profound effect on the reactivity of the carboxylic acid and its derivatives. Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the carbonyl carbon in the corresponding benzoyl chloride, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

The position of the substituents is also crucial. For example, the relative positions of hydroxyl groups in dihydroxybenzoic acid derivatives have been shown to correlate with their antioxidant capacity, demonstrating a clear structure-property relationship. google.com A similar relationship between substituent position and chemical reactivity can be expected for derivatives of this compound.

The nature of the alkoxy chain can also influence reactivity. The highly electronegative fluorine atoms in the 2,2-difluoropropoxy group have an electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid proton. Variations in the degree of fluorination or the chain length would modulate this effect.

The diversification of the carboxylic acid functional group introduces a range of reactivities. Benzoyl chlorides are highly reactive acylating agents, readily participating in reactions with a variety of nucleophiles. chemicalbook.com Esters can undergo hydrolysis back to the carboxylic acid or can be converted to amides. Amides are generally more stable but can be hydrolyzed under more forcing conditions. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines.

The table below provides a qualitative overview of expected reactivity trends:

| Structural Modification | Effect on Reactivity | Rationale |

| Addition of electron-withdrawing group to the aromatic ring | Increased reactivity of carbonyl derivatives | Enhanced electrophilicity of the carbonyl carbon |

| Addition of electron-donating group to the aromatic ring | Decreased reactivity of carbonyl derivatives | Reduced electrophilicity of the carbonyl carbon |

| Conversion to benzoyl chloride | Significantly increased reactivity | Highly electrophilic acylating agent |

| Conversion to ester or amide | Decreased reactivity compared to benzoyl chloride | Esters and amides are less electrophilic |

Potential Role As a Synthetic Intermediate and Advanced Material Precursor

Utility of 3-(2,2-Difluoropropoxy)benzoic Acid in the Synthesis of Complex Organic Molecules

The carboxylic acid group of this compound is a versatile functional handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the difluoropropoxy group can impart unique electronic and lipophilic properties to the final products, which is often desirable in medicinal chemistry and agrochemical design.

The synthesis of complex organic molecules often involves coupling reactions where benzoic acid derivatives are key components. For instance, the formation of amide bonds is a fundamental transformation. This compound can be readily converted to its corresponding acid chloride or activated with coupling agents to react with various amines, leading to a diverse range of amides. These amide-containing molecules can serve as scaffolds for the development of new bioactive compounds.

Furthermore, the benzoic acid moiety can participate in esterification reactions, providing another avenue for derivatization. The resulting esters can be used as prodrugs or as intermediates for further functionalization. The difluoropropoxy group in these derivatives can enhance metabolic stability and alter pharmacokinetic profiles.

While direct examples involving this compound are not readily found, the general utility of fluorinated benzoic acids in synthesis is well-established. For example, various fluorinated benzoic acids are used as key intermediates in the preparation of pharmaceuticals. orgsyn.orgsemanticscholar.org The synthetic routes often involve the transformation of the carboxylic acid group into other functionalities.

Table 1: Representative Transformations of Fluorinated Benzoic Acids in Organic Synthesis This table presents examples of reactions that could be applicable to this compound, based on known chemistry of similar compounds.

| Starting Material Example | Reagents and Conditions | Product Type | Potential Application of Product | Reference |

| 4-Fluorobenzoic acid | SOCl₂, then R-NH₂ | N-substituted-4-fluorobenzamide | Pharmaceutical intermediate | globalscientificjournal.com |

| 2-Fluorobenzoic acid | R-OH, H⁺ catalyst | Aryl-2-fluorobenzoate | Intermediate for heterocycle synthesis | orgsyn.org |

| 3-Fluorobenzoic acid | 1. LiAlH₄ 2. H₃O⁺ | (3-Fluorophenyl)methanol | Precursor for benzyl (B1604629) derivatives | google.com |

| 2,4-Difluorobenzoic acid | Nitration mixture (HNO₃, H₂SO₄) | 2,4-Difluoro-5-nitrobenzoic acid | Intermediate for agrochemicals | semanticscholar.org |

Applications as a Monomer or Building Block in Polymer Chemistry

Aromatic dicarboxylic acids and their derivatives are fundamental monomers in the synthesis of a wide range of polymers, including polyesters and polyamides. By analogy, this compound, after conversion to a suitable difunctional monomer, could be a valuable building block in polymer chemistry. For instance, reduction of the carboxylic acid to a hydroxymethyl group or introduction of another functional group on the aromatic ring would yield a monomer suitable for polymerization.

The incorporation of the 2,2-difluoropropoxy group into a polymer backbone is expected to bestow several desirable properties. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, low surface energy, and unique optical properties. wikipedia.orgrsc.org Therefore, polymers derived from this compound could find applications in high-performance materials, such as specialty coatings, membranes, and advanced optical films.